molecular formula C30H29N7O5S3 B2967027 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 310427-45-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2967027
CAS RN: 310427-45-3
M. Wt: 663.79
InChI Key: SUZPRCNIYLBLCQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazole ring, a morpholinosulfonyl group, and a benzamide group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in a hydrochloric acid solution. These derivatives, through both physical and chemical adsorption onto surfaces, offered enhanced stability and higher inhibition efficiencies against steel corrosion compared to previously reported inhibitors in the benzothiazole family. Quantum chemical parameters were calculated using density functional theory (DFT), highlighting the correlation between theoretical and experimental results (Hu et al., 2016).

Antimicrobial Agents

New 1,2,4-triazole derivatives containing the morpholine moiety have been synthesized and evaluated as antimicrobial agents. These derivatives showed good to moderate antimicrobial activity, indicating the potential for these structures in developing new antimicrobial treatments (Sahin et al., 2012).

Anticancer Activity

Several studies have focused on the synthesis and evaluation of compounds with benzothiazole and thiazolyl moieties for anticancer activities. These compounds have been tested across various cancer cell lines, revealing some promising candidates for future anticancer agents. The structure-activity relationships derived from these studies help in understanding the mechanisms of action and potentially guide the design of new therapeutic agents with improved efficacy and selectivity (Havrylyuk et al., 2010).

Electrochemical Synthesis

Electrochemical synthesis methods have been applied to create disulfides of 2-(benzo[d]thiazol-2-ylamino)-5-morpholinobenzenethiols. This approach demonstrates the potential for efficient and novel synthesis routes for compounds containing benzothiazole and morpholine groups, which could be useful in various scientific research applications (Esmaili & Nematollahi, 2013).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of several functional groups common in pharmaceuticals, it could potentially interact with a variety of biological targets .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also involve modifying the structure to enhance its properties or activity .

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N7O5S3/c1-20-5-4-6-22(17-20)37-26(34-35-30(37)43-19-27(38)33-29-32-24-7-2-3-8-25(24)44-29)18-31-28(39)21-9-11-23(12-10-21)45(40,41)36-13-15-42-16-14-36/h2-12,17H,13-16,18-19H2,1H3,(H,31,39)(H,32,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZPRCNIYLBLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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